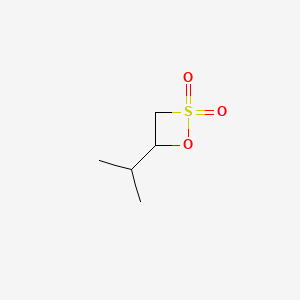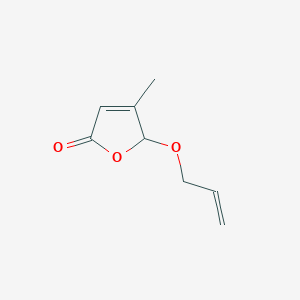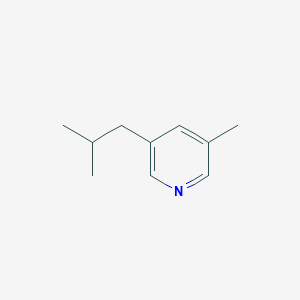
3-Methyl-5-(2-methylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methyl group at the third position and a 2-methylpropyl group at the fifth position of the pyridine ring. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of acrolein with ammonia, followed by cyclization to form the pyridine ring . Another method includes the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate. An acidic work-up then gives the desired pyridine derivative .
Industrial Production Methods: Industrial production often involves the reaction of acrolein, propionaldehyde, and ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst, leading to the formation of this compound . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-5-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl and 2-methylpropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), are used for bromination reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives.
Applications De Recherche Scientifique
3-Methyl-5-(2-methylpropyl)pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. It can inhibit enzymes like collagenase and stromelysin-1, which are involved in the breakdown of extracellular matrix components . This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound’s ability to interact with these enzymes makes it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
3-Methylpyridine:
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: This compound is used in electronic cigarette products and has a different substitution pattern compared to 3-Methyl-5-(2-methylpropyl)pyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
3-methyl-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)4-10-5-9(3)6-11-7-10/h5-8H,4H2,1-3H3 |
Clé InChI |
LMVXSILLLXHUQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


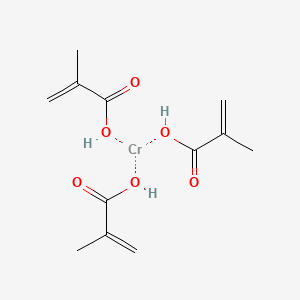
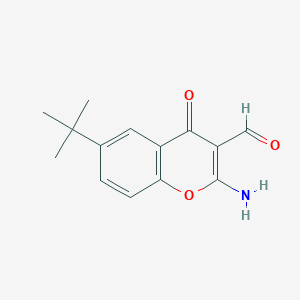

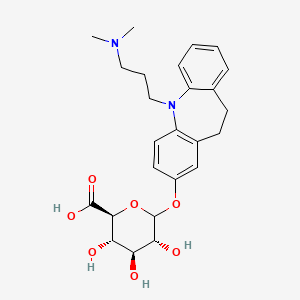
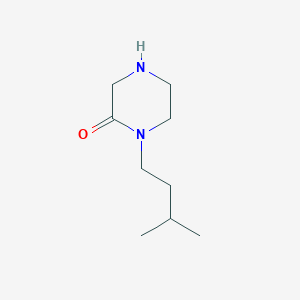

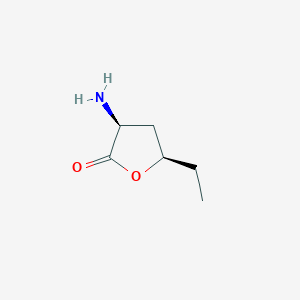


![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)


